molecular formula C22H15ClN2O4 B11282443 1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11282443
M. Wt: 406.8 g/mol
InChI Key: TYJLGTCXHKMLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorobenzyl and furan-2-ylmethyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions using 3-chlorobenzyl chloride.

    Attachment of the Furan-2-ylmethyl Group: This can be done through alkylation reactions using furan-2-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Formation of derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione: Unique due to the presence of both chlorobenzyl and furan-2-ylmethyl groups.

    Benzofuro[3,2-d]pyrimidines: A class of compounds with diverse biological activities.

    Chlorobenzyl Derivatives: Compounds with chlorobenzyl groups known for their reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C22H15ClN2O4

Molecular Weight

406.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClN2O4/c23-15-6-3-5-14(11-15)12-24-19-17-8-1-2-9-18(17)29-20(19)21(26)25(22(24)27)13-16-7-4-10-28-16/h1-11H,12-13H2

InChI Key

TYJLGTCXHKMLPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=CC=CO5

Origin of Product

United States

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